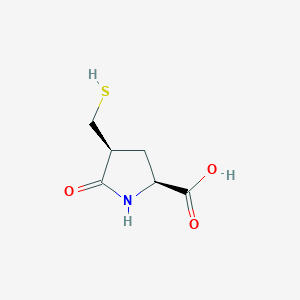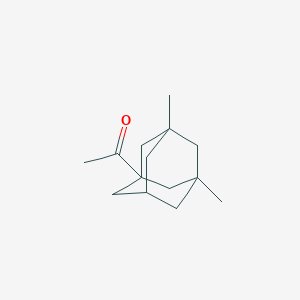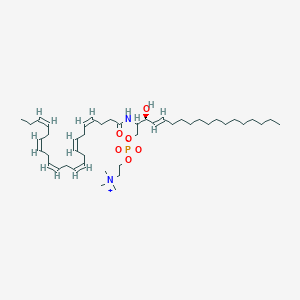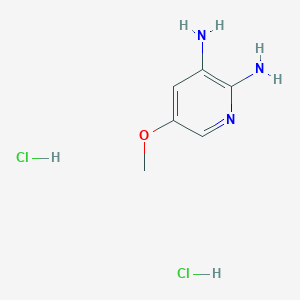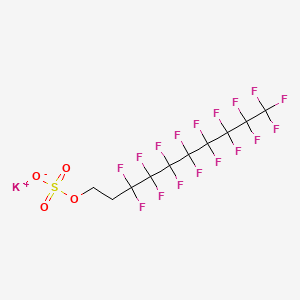
Clarithromycin (9E)-O-Methyloxime
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Clarithromycin (9E)-O-Methyloxime involves selective O-methylation processes. Watanabe et al. (1993) and Watanabe et al. (1990) detailed the regioselective methylation at the C-6 hydroxyl group of erythromycin A oxime derivatives, achieving a high selectivity necessary for clarithromycin synthesis. This method emphasizes the importance of using a 9-O-substituted erythromycin A 9-oxime as a substrate and highlights the critical role of solvent choice in the methylation process. Similarly, a study by Brunet et al. (2007) introduced an efficient method for preparing clarithromycin through highly regioselective O-methylation at the C(6)-OH of novel derivative 9-pyrimidyloxime erythromycin A, further refining the synthesis process for better yield and purity (Watanabe et al., 1993) (Watanabe et al., 1990) (Brunet et al., 2007).
Molecular Structure Analysis
The molecular structure of this compound has been analyzed through various spectroscopic techniques to ensure the accuracy of the synthesis and to understand its structural characteristics. The structural identification by methods such as NMR and HPLC analysis provides insights into the compound's molecular framework and its chemical behavior under different conditions. Studies such as those by Yao Guo-wei (2012) and Duran et al. (2002) have contributed significantly to the understanding of the molecular structure and the effects of different synthesis pathways on the final product's structure (Yao Guo-wei, 2012) (Duran et al., 2002).
Chemical Reactions and Properties
The chemical reactions and properties of this compound have been explored to understand its reactivity and potential modifications. Studies have shown that specific conditions, catalysts, and reaction environments can significantly affect the methylation process and the formation of desired products. For example, the work by Allevi et al. (1999) and Lapa et al. (2017) discusses various synthetic pathways and chemical modifications to optimize the synthesis and enhance the compound's antibacterial properties, offering valuable insights into its chemical behavior (Allevi et al., 1999) (Lapa et al., 2017).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its formulation and application. The solvent effect on its synthesis and the molecular dynamics study by Duran et al. (2004) provide essential information on how different solvents can influence the synthesis yield and the physical characteristics of the product. Understanding these properties is vital for optimizing production and ensuring the compound's efficacy as an antibiotic (Duran et al., 2004).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability under various conditions, and interactions with other substances, are fundamental for its effective use. Research focusing on its chemical modification and interaction with bacterial targets has led to the development of derivatives with enhanced antibacterial activity. The studies by Qin et al. (2018) and Tanikawa and Kashimura (2010) highlight the compound's chemical versatility and its potential for further modification to create more effective antibiotic agents (Qin et al., 2018) (Tanikawa & Kashimura, 2010).
Wissenschaftliche Forschungsanwendungen
Modification of Antibiotic Properties
- Synthetic Transformations for Antimicrobial Activities : A study elaborated on synthetic pathways to link clarithromycin with benzoxaboroles, aiming at enhancing its antimicrobial activities. The substitution at the C-9 position of clarithromycin showed increased activity against certain bacterial strains, indicating a potential pathway for developing more effective antibiotics against resistant bacteria (Lapa et al., 2017).
Impact on Cellular Processes
- Inhibition of Matrix Metalloproteinases in Cardiac Transplantation : Clarithromycin was found to attenuate acute and chronic rejection in murine cardiac transplantation through the suppression of matrix metalloproteinases (MMPs), highlighting its potential beyond antimicrobial action to affect cellular remodeling and inflammation processes (Ogawa et al., 2008).
Drug Synthesis and Bioavailability
Solvent Effects on Synthesis : Research on the synthesis of clarithromycin emphasized the effect of solvents on its methylation process, a critical step for its bioactivity. This study provided insights into optimizing synthesis methods for better yield and efficacy (Duran et al., 2004).
Bioavailability Studies : Solid dispersions of clarithromycin with urea, prepared through various methods, showed improved drug dissolution rate and bioavailability. This suggests that clarithromycin's effectiveness can be enhanced through pharmaceutical formulations, potentially leading to more effective treatments (Mohammadi et al., 2014).
Novel Applications and Mechanisms
Anticancer Potential : Clarithromycin has been explored for its anticancer properties, with studies suggesting mechanisms such as autophagy inhibition and anti-angiogenesis, indicating a broad spectrum of potential therapeutic applications beyond its antimicrobial use (Van Nuffel et al., 2015).
Enhancement of Anaerobic Fermentation : The impact of clarithromycin on volatile fatty acids production during waste activated sludge anaerobic fermentation was investigated, revealing its potential to facilitate waste treatment processes by enhancing fermentation efficiency (Huang et al., 2019).
Wirkmechanismus
Target of Action
Clarithromycin (9E)-O-Methyloxime, also known as (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one, primarily targets the bacterial 50S ribosomal subunit . This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and survival .
Mode of Action
The compound inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, this compound may be bacteriostatic (inhibits bacterial growth) or bactericidal (kills bacteria) .
Biochemical Pathways
Upon administration, this compound undergoes rapid biodegradation to produce the microbiologically active 14-hydroxy-®-metabolite . This metabolite works synergistically with its parent compound, enhancing the overall antibacterial effect .
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract . Its systemic bioavailability is about 55%, reduced due to first-pass metabolism . The compound undergoes rapid biodegradation to produce the microbiologically active 14-hydroxy-®-metabolite . The primary metabolite is mainly excreted in the urine with the parent compound . A reduction in urinary clearance in the elderly and in patients with renal impairment is associated with an increase in area under the plasma concentration-time curve, peak plasma concentrations, and elimination half-life .
Result of Action
The action of this compound results in the inhibition of bacterial protein synthesis, leading to the cessation of bacterial growth or death of the bacteria . This makes it effective in the treatment of a wide variety of bacterial infections such as acute otitis, pharyngitis, tonsillitis, respiratory tract infections, uncomplicated skin infections, and helicobacter pylori infection .
Action Environment
Safety and Hazards
Zukünftige Richtungen
Clarithromycin is used to treat many different types of bacterial infections affecting the skin and respiratory system . Clarithromycin is also used together with other medicines to treat stomach ulcers caused by Helicobacter pylori . There is some evidence for a short-term association for first myocardial infarction but none for a long-term association for any outcome .
Eigenschaften
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72N2O13/c1-16-27-39(10,46)32(43)22(4)29(40-49-15)20(2)18-38(9,48-14)34(54-36-30(42)26(41(11)12)17-21(3)50-36)23(5)31(24(6)35(45)52-27)53-28-19-37(8,47-13)33(44)25(7)51-28/h20-28,30-34,36,42-44,46H,16-19H2,1-15H3/b40-29+/t20-,21-,22+,23+,24-,25+,26+,27-,28+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXVFUGKJGEBBE-HQQTWTRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747349 | |
| Record name | PUBCHEM_71314812 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127182-44-9 | |
| Record name | PUBCHEM_71314812 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-17-yl)ethyl]propan-1-amine](/img/structure/B1147191.png)




